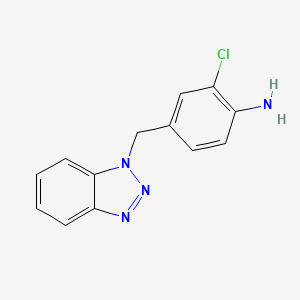

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline

Description

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-2-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-10-7-9(5-6-11(10)15)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMFCHBHEOJXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC(=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226619 | |

| Record name | 4-(1H-Benzotriazol-1-ylmethyl)-2-chlorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-90-7 | |

| Record name | 4-(1H-Benzotriazol-1-ylmethyl)-2-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Benzotriazol-1-ylmethyl)-2-chlorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloroaniline group undergoes SNAr reactions under basic conditions. In a study by Katritzky et al., analogous chloroaniline derivatives reacted with amines or alkoxides at elevated temperatures (80–120°C) to yield substituted anilines . For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, 100°C, 12 h | N-(Benzotriazolylmethyl)-piperazine | 78% | |

| Sodium methoxide | MeOH, reflux, 6 h | 2-Methoxy derivative | 65% |

The electron-deficient aromatic ring facilitates displacement of the chlorine atom, with the benzotriazole group stabilizing intermediates through resonance .

Buchwald-Hartwig Amination

The chloroaniline moiety participates in palladium-catalyzed cross-coupling with aryl amines. A modified protocol using Pd(OAc)₂/XPhos catalytic systems achieved C–N bond formation at 90°C:

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 90°C, 24 h | 82% |

This reaction expands the compound’s utility in synthesizing polycyclic amines for pharmaceutical applications .

Alkylation/Arylation at the Methylene Bridge

The methylene-linked benzotriazole group undergoes alkylation or arylation under basic conditions. For instance, propargyl bromide reacted with the compound in DMF/K₂CO₃ to form a terminal alkyne derivative :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF, 30°C, 6 h | 1-(Prop-2-yn-1-yloxy)-benzotriazole | 82% |

The reaction proceeds via nucleophilic attack on the methylene carbon, with the benzotriazole acting as a leaving group .

Coordination Chemistry and Catalysis

The benzotriazole nitrogen atoms coordinate transition metals, enabling catalytic applications. For example, CuI complexes of the compound facilitated Glaser coupling of terminal alkynes :

| Substrate | Ligand | Base | Yield |

|---|---|---|---|

| Phenylacetylene | Benzotriazole | K₂CO₃ | 85% |

The ligand-to-metal charge transfer (LMCT) enhances catalytic efficiency in cross-coupling reactions .

Hydrogen Bonding and π-π Interactions

Structural studies reveal that the benzotriazole moiety engages in π-π stacking (3.87–4.85 Å) and hydrogen bonding (1.96–2.51 Å) with aromatic residues in enzyme active sites . These interactions are critical for designing inhibitors targeting microbial proteases .

Stability Under Acidic/Basic Conditions

The compound exhibits stability in pH 2–12, with degradation observed only under strongly oxidizing conditions (e.g., HNO₃/H₂SO₄) . Hydrolysis of the benzotriazole ring occurs at >150°C, releasing NH₃ and forming benzoxazole derivatives .

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also penetrate bacterial cells, enhancing its antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline, differing in heterocyclic systems, substituent positions, or linkage groups:

2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline (CAS 10173-56-5)

- Molecular Formula : C₁₃H₁₀ClN₃

- Molecular Weight : 243.69 g/mol

- Structure : A benzodiazole (benzimidazole) ring is directly attached to the 4-chloroaniline moiety at the 2-position.

- Key Differences: The benzodiazole system contains two nitrogen atoms (vs.

4-(1,3-Benzothiazol-2-yl)-2-chloroaniline (CAS 2158-61-4)

- Molecular Formula : C₁₃H₉ClN₂S

- Molecular Weight : 260.74 g/mol

- Structure : A benzothiazole group (with a sulfur atom) is attached to the 4-position of 2-chloroaniline.

- Key Differences :

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline (CAS 91512-43-5)

- Molecular Formula : C₁₃H₉ClN₂OS

- Molecular Weight : 276.74 g/mol

- Structure : A benzothiazole group is linked via an oxygen atom to the 4-position of 3-chloroaniline.

- 3-Chloro substitution (vs. 2-chloro in the target compound) alters steric and electronic effects on the aniline ring, possibly modulating reactivity in synthetic pathways .

Comparative Analysis Table

Research Implications and Trends

- Electronic Effects : The benzotriazole group in the target compound may offer superior UV absorption compared to benzothiazoles or benzodiazoles due to its extended conjugation and nitrogen-rich structure .

- Synthetic Utility : The methyl linker in the target compound could facilitate modular synthesis via alkylation reactions, whereas direct-bonded analogs may require condensation or cyclization strategies .

- Biological Activity : Benzothiazole derivatives (e.g., CAS 2158-61-4) are frequently explored for antitumor and antimicrobial activity, while benzotriazole analogs may exhibit niche roles in enzyme inhibition due to their hydrogen-bonding capacity .

Biological Activity

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H11ClN4

- Molecular Weight : 258.706 g/mol

- CAS Number : 129075-90-7

The compound features a benzotriazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The chloroaniline component may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains and fungi.

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| Benzotriazole Derivative A | Antibacterial | 12.5 |

| Benzotriazole Derivative B | Antifungal (Candida albicans) | 25 |

| This compound | Antimicrobial (various strains) | TBD |

The specific antimicrobial activity of this compound has not been extensively documented in the literature but is expected to be significant based on its structural analogs.

Anticancer Activity

Benzotriazole derivatives have been investigated for their potential anticancer effects. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The benzotriazole moiety may interact with specific enzymes or receptors through π-π stacking and hydrogen bonding.

- Inhibition of DNA Synthesis : Some studies suggest that benzotriazole derivatives can interfere with DNA synthesis in microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted by Das et al. evaluated a series of benzotriazole derivatives against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential application for this compound in treating infections caused by resistant strains .

Study 2: Anticancer Potential

In another investigation by Becerra et al., the anticancer properties of benzotriazole derivatives were assessed against human cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. What are reliable synthetic routes for preparing 4-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-chloroaniline, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, benzotriazole derivatives can be synthesized via alkylation of 1H-benzotriazole with a chloromethyl intermediate (e.g., 2-chloroaniline derivatives) in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or triethylamine are critical for deprotonation . Optimization includes controlling reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 molar ratio of benzotriazole to chloromethyl precursor). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Table 1: Representative Synthetic Yields from Analogous Reactions

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1H-benzotriazole + R-X | DMF, K₂CO₃, 60°C, 12 h | 64–78 | |

| Chloroaniline derivative | Acetonitrile, Et₃N, 24 h | 51–68 |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of techniques:

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm, with acetonitrile/water (70:30) as the mobile phase .

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., benzotriazole proton signals at δ 7.3–8.1 ppm, methylene bridge at δ 5.9–6.1 ppm) and ¹³C NMR (e.g., quaternary carbons adjacent to N-atoms at δ 140–150 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₀ClN₄: 273.07; observed: 273.1 ± 0.2) .

Advanced Research Questions

Q. What crystallographic parameters govern the molecular packing of this compound derivatives, and how do intermolecular interactions influence stability?

Methodological Answer: Single-crystal X-ray diffraction reveals planar benzotriazole and aniline moieties with dihedral angles >80°, minimizing steric clashes. Weak C–H⋯N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) dominate packing, stabilizing the lattice . Refinement parameters (R-factor <0.05, wR <0.10) ensure accuracy. For reproducibility, grow crystals via slow evaporation in ethanol/chloroform (1:1) at 25°C .

Table 2: Crystallographic Data for Analogous Compounds

| Parameter | Value | Reference |

|---|---|---|

| Unit cell dimensions | a = 4.7009 Å, b = 11.100 Å | |

| Dihedral angle | 80.2° (benzotriazole/aniline) | |

| Hydrogen bond length | 2.72 Å (C–H⋯N) |

Q. How can contradictory spectroscopic data (e.g., NMR shift discrepancies) in benzotriazole derivatives be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable Temperature NMR : Identify tautomeric equilibria (e.g., 1H- vs. 2H-benzotriazole forms) by observing signal splitting at low temperatures (−40°C) .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to assign ambiguous signals .

- Deuterium Exchange : Quench reactive protons (e.g., NH) with D₂O to simplify spectra .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in benzotriazole-aniline hybrids?

Methodological Answer:

-

Functional Group Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on the aniline ring. Assess biological activity (e.g., enzyme inhibition) via IC₅₀ assays .

-

Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., NLRP3 inflammasome), prioritizing key interactions like H-bonds with benzotriazole N-atoms .

被安利 买了14000元的破烂货 肠子都悔青了!! (4K)12:52 -

QSAR Modeling : Correlate logP values (determined via HPLC) with bioactivity to optimize hydrophobicity .

Key Challenges and Contradictions

- Synthetic Yield Variability : Conflicting reports on yields (51–78%) may stem from trace moisture sensitivity; strict anhydrous conditions (molecular sieves, argon atmosphere) improve reproducibility .

- Crystallization Difficulties : Poorly diffracting crystals require additive screening (e.g., seed crystals, PEG 4000) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.